molecular formula C5H7ClO3 B017437 Ethyl 2-chloro-3-oxopropanoate CAS No. 33142-21-1

Ethyl 2-chloro-3-oxopropanoate

Cat. No.: B017437
CAS No.: 33142-21-1
M. Wt: 150.56 g/mol
InChI Key: DWXKSCKBUSAOKS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO3. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane . This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-chloro-3-oxopropanoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
Ethyl 2-chloro-3-oxopropanoate is primarily used as an intermediate in organic synthesis. It facilitates the formation of cyclopropane ester derivatives through reactions with various nucleophiles, demonstrating its utility as a building block in synthetic chemistry. The ability to yield high amounts of desired products makes it a valuable compound in this domain.

Synthesis Methods:
Several methods exist for synthesizing this compound, including:

  • Reaction with Phosphorus Pentachloride: Ethyl acetoacetate reacts with phosphorus pentachloride to produce this compound.
  • Use of Ethyl Chloroacetate and Ethyl Formate: This method employs sodium ethoxide in an inert atmosphere, showcasing the compound's versatility in synthetic routes .

Herbicide Development

Herbicidal Properties:
Research has indicated that derivatives of this compound exhibit selective post-emergent herbicidal activity. These derivatives may inhibit specific enzymes crucial for plant growth, thereby affecting metabolic pathways in plants. For instance, certain structural modifications enhance their effectiveness as herbicides.

Case Study:
A study demonstrated that specific derivatives synthesized from this compound showed promising results in controlling weed species without harming desirable crops. The selectivity of these compounds is attributed to their ability to target specific metabolic processes within the plants.

Peptide Synthesis

Modified Yamaguchi Reagent:
this compound has been utilized to create a modified Yamaguchi reagent for peptide synthesis. This method is notable for avoiding racemization and allows for the recycling of reagents, making it an efficient approach for synthesizing oligopeptides both in solution and on solid support .

Advantages in Peptide Synthesis:
The use of this compound in peptide synthesis offers several advantages:

  • Reduced Racemization: The modified reagent minimizes the chances of racemization, which is critical for maintaining the biological activity of peptides.
  • Recyclability: The ability to recycle the reagent reduces waste and enhances sustainability in chemical processes .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-oxopropanoate and its derivatives can vary depending on the specific compound and its intended application. For instance, in herbicide development, the compound may act by inhibiting specific enzymes or pathways essential for plant growth. The exact molecular targets and pathways involved can differ based on the structure of the derivative and its mode of action.

Biological Activity

Ethyl 2-chloro-3-oxopropanoate (CAS No. 33142-21-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound has the molecular formula C5H7ClO3C_5H_7ClO_3 and a molecular weight of 150.56 g/mol. Its structure includes a chloro substituent and a keto group, which are significant for its biological activities. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₅H₇ClO₃
Molecular Weight150.56 g/mol
Boiling PointNot available
Log P (octanol-water)0.73
Toxicity ClassificationHarmful/Irritant

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers highlighted its effectiveness against Gram-positive bacteria, specifically Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, such as acetylcholinesterase. This inhibition could have implications for treating conditions like Alzheimer's disease, where enzyme regulation is crucial .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens. The results demonstrated that at a concentration of 100 µg/mL, the compound achieved over 90% inhibition of bacterial growth in vitro. The study concluded that further exploration into the compound's mechanism of action is warranted .

Enzyme Activity Assay

A separate investigation focused on the compound's effect on acetylcholinesterase activity. Using spectrophotometric methods, researchers found that this compound inhibited enzyme activity by approximately 65% at a concentration of 50 µM. This finding suggests potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified as harmful and can cause skin and eye irritation upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-chloro-3-oxopropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via halogenation of ethyl 3-oxopropanoate derivatives using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization involves controlling reaction temperature (typically 0–25°C) to minimize side reactions, such as ester hydrolysis or over-chlorination. Purification via fractional distillation or column chromatography is critical to achieve >95% purity . Alternative routes may involve Claisen condensation followed by selective halogenation, requiring careful stoichiometric control of reagents .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the ester and α-chloro-β-keto groups. Key NMR signals include:

  • ¹H NMR : δ ~4.2 ppm (quartet, ester -CH₂CH₃), δ ~3.8 ppm (singlet, α-CHCl), and δ ~2.9 ppm (singlet, β-keto carbonyl proton).
  • ¹³C NMR : δ ~170 ppm (ester carbonyl), δ ~195 ppm (β-keto carbonyl), and δ ~55 ppm (C-Cl).
    Infrared (IR) spectroscopy identifies the ester (C=O stretch at ~1740 cm⁻¹) and β-keto (C=O at ~1710 cm⁻¹) groups. Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 164 (C₅H₇ClO₃⁺) .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) explain the reactivity of the α-chloro and β-keto groups in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the α-chloro group’s electron-withdrawing effect polarizes the β-keto carbonyl, enhancing its electrophilicity. This facilitates nucleophilic attacks (e.g., in Michael additions or esterifications). The LUMO (Lowest Unoccupied Molecular Orbital) is localized on the β-keto carbonyl, making it the primary reactive site. Solvent effects (e.g., polarity of DMF vs. THF) can be modeled to predict reaction pathways and regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields when using different catalysts for its synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 60–90%) arise from variations in catalyst systems (e.g., Lewis acids like ZnCl₂ vs. FeCl₃). Systematic studies using Design of Experiments (DoE) can isolate critical factors:

  • Catalyst loading : 5–10 mol% often optimizes activity without side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
    Kinetic studies (e.g., in-situ IR monitoring) help identify rate-limiting steps, such as chloride ion displacement .

Application-Oriented Questions

Q. In what ways is this compound utilized as a precursor in heterocyclic compound synthesis?

  • Methodological Answer : The compound serves as a versatile building block for:

  • Pyrazole derivatives : Reacts with hydrazines under reflux (80°C, ethanol) to form 5-chloropyrazole-3-carboxylates.
  • Furanones : Cyclization with aldehydes in acidic media (e.g., H₂SO₄) yields substituted furan-2(5H)-ones.
  • Enamine formation : Condensation with primary amines (e.g., aniline) produces β-enamino esters, precursors for quinolone antibiotics .

Q. Safety and Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis releasing HCl gas .

Q. Data Analysis and Contradictions

Q. How can researchers address discrepancies in reported biological activity of this compound derivatives?

  • Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition IC₅₀ values) may stem from:

  • Structural isomerism : Ensure derivatives are purified to >98% (HPLC) to eliminate inactive isomers.
  • Assay conditions : Standardize buffer pH (7.4 for physiological conditions) and temperature (37°C).
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity with experimental IC₅₀ values .

Q. Tables for Key Data

Property Value Reference
Molecular FormulaC₅H₇ClO₃
CAS Number33142-21-1
Boiling Point~162°C (estimated)
Key IR Peaks1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (β-keto C=O)
Recommended Storage2–8°C in inert atmosphere

Properties

IUPAC Name

ethyl 2-chloro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXKSCKBUSAOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954766
Record name Ethyl 2-chloro-3-oxopropanoatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33142-21-1
Record name Ethyl 2-chloro-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33142-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (chloroformyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033142211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-chloro-3-oxopropanoatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a three neck 2 L round bottom flask charged with potassium t-butoxide (0.5 mol, 500 mL of a 1M solution in THF) and 500 mL of dry THF cooled to 0° C. was added dropwise from an addition funnel a solution of ethyl chloroacetate (0.5 mol, 53.5 mL) and ethyl formate (0.5 mol, 40.4 mL), in 200 mL of THF over 3 hours. After completion of addition, the reaction mixture was stirred for 1 hour and allowed to stand overnight. The resulting solid was diluted with diethyl ether and cooled in an ice bath. Then, the pH was lowered to approximately 3 using 6N HCl. The organic phase was separated, and the aqueous layer was washed 3 times with diethyl ether. The combined ethereal portions were dried over NaSO4, and concentrated in vacuo. The crude desired compound was stored at -30° C. and used without further purification.
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Synthesis routes and methods II

Procedure details

To a flask was added sodium (4.45 g, 194 mmol) and ethanol (56.5 mL, 968 mmol) and the mixture was stirred at room temperature for 4 hours until all of the metal had dissolved. Diethyl ether (100 mL) was added, followed by the slow addition of ethyl formate (17.2 mL, 213 mmol) and ethyl chloroacetate (22.79 mL, 213 mmol) as a solution in diethyl ether (100 mL). The reaction solution was stirred at room temperature for 16 hours. The resulting precipitate that formed was filtered and washed with ether, and dissolved in water. The aqueous layer was acidified with HCl (1N) to pH 4, and the product was extracted with diethyl ether (3 times). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated to give 1B (4.5 g, 15.4% yield).
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15.4%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-chloro-3-oxopropanoate
Ethyl 2-chloro-3-oxopropanoate
Ethyl 2-chloro-3-oxopropanoate
Ethyl 2-chloro-3-oxopropanoate
Ethyl 2-chloro-3-oxopropanoate
Ethyl 2-chloro-3-oxopropanoate

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